molecular formula C20H20ClN5O B2879137 N-(2-chlorobenzyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide CAS No. 951597-96-9

N-(2-chlorobenzyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

Cat. No. B2879137
CAS RN: 951597-96-9
M. Wt: 381.86
InChI Key: UQQBAGNTIZUKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMT-3 belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Antiviral and Anticonvulsant Activities

  • Antiviral Activity : Sulfonamide derivatives have shown potential antiviral activity against tobacco mosaic virus, highlighting the versatility of sulfonamide compounds in antiviral research Zhuo Chen et al., 2010.
  • Anticonvulsant Activity : Research has demonstrated the synthesis of sulfonamide thiazole moieties with significant anticonvulsant effects, providing a foundation for further exploration in the treatment of convulsive disorders A. A. Farag et al., 2012.

Antimicrobial and Anticancer Properties

  • Antimicrobial Properties : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities, suggesting potential applications in combating bacterial infections M. E. Azab et al., 2013.
  • Anticancer Properties : Sulfonamide derivatives have been identified as potent drugs with applications in anticancer therapy. Their synthesis, molecular modeling, and biological evaluation indicate promising avenues for drug development A. Hassan et al., 2021.

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Research on sulfonamide derivatives as human carbonic anhydrase inhibitors presents an important application in understanding enzyme inhibition mechanisms, potentially leading to the development of therapeutic agents for diseases where enzyme regulation is a factor C. B. Mishra et al., 2016.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-15-5-7-17(8-6-15)26-14-19(22-23-26)20(27)25-11-9-24(10-12-25)18-4-2-3-16(21)13-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQBAGNTIZUKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.